![molecular formula C18H17ClN2O3S B2541697 {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone CAS No. 303987-87-3](/img/structure/B2541697.png)
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone is a compound that has recently gained attention in the field of chemistry due to its interesting physical and chemical properties. This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, a nitrophenyl group, and a piperidino group, making it a complex and multifunctional molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Sulfurization: The addition of a sulfanyl group to the chlorophenyl ring, which can be achieved using thiol reagents under controlled conditions.
Piperidination: The incorporation of the piperidino group, typically through a nucleophilic substitution reaction involving piperidine and an appropriate leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Sulfoxides and sulfones: Formed from the oxidation of the sulfanyl group.
Substituted piperidino derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone: Similar structure but with a morpholino group instead of a piperidino group.
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(pyrrolidino)methanone: Similar structure but with a pyrrolidino group instead of a piperidino group.
Uniqueness
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidino group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-14-5-7-15(8-6-14)25-17-9-4-13(12-16(17)21(23)24)18(22)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMRPPGIOVFBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2541618.png)
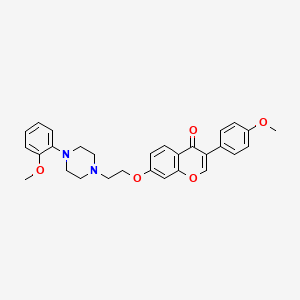
![5-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2541620.png)
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid](/img/structure/B2541622.png)
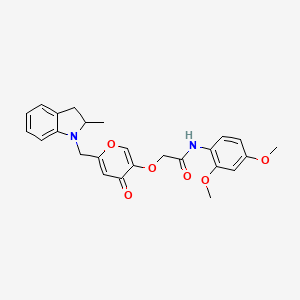

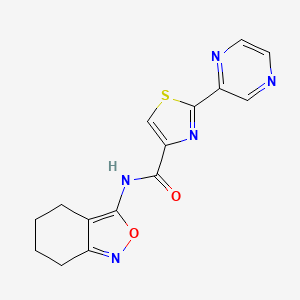
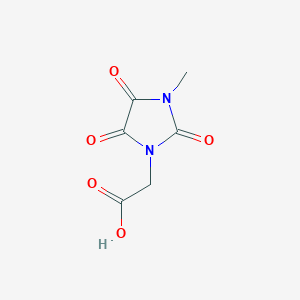
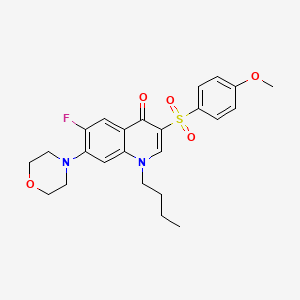
![N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2541631.png)
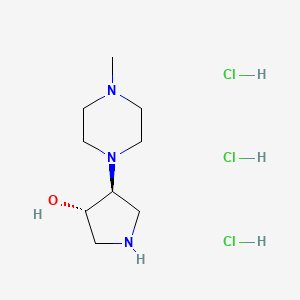
![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2541634.png)
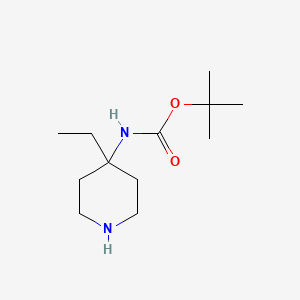
![3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2541637.png)
